1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene

Description

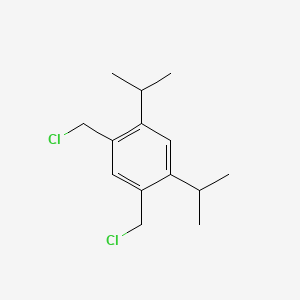

1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene is an organic compound characterized by the presence of two chloromethyl groups and two isopropyl groups attached to a benzene ring

Properties

IUPAC Name |

1,5-bis(chloromethyl)-2,4-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2/c1-9(2)13-6-14(10(3)4)12(8-16)5-11(13)7-15/h5-6,9-10H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPLIVNNOQGTKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1CCl)CCl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564703 | |

| Record name | 1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7188-14-9 | |

| Record name | 1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chloromethylation of Aromatic Hydrocarbons Using Paraformaldehyde and Hydrochloric Acid in Ionic Liquids

Overview:

A prominent method for preparing chloromethylated aromatic compounds, including derivatives similar to 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene, involves the chloromethylation of aromatic hydrocarbons using paraformaldehyde and concentrated hydrochloric acid in the presence of an ionic liquid as a catalyst/promoter.

- Aromatic hydrocarbon (e.g., 2,4-diisopropylbenzene or structurally related substrates) is reacted with paraformaldehyde and concentrated hydrochloric acid.

- An imidazolium-based ionic liquid (e.g., 1-ethyl-3-methylimidazolium hexafluorophosphate) is used as a reusable promoter.

- The reaction is carried out at approximately 70°C under stirring for several hours (e.g., 5 hours).

- After reaction completion, the mixture is filtered and extracted with methylene chloride.

- The organic phase is washed with saturated sodium bicarbonate solution and water, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by silica gel column chromatography and characterized by ^1H NMR and HPLC.

- This method achieves high yields (up to 95%) of chloromethylated products.

- The ionic liquid catalyst is recoverable and reusable, increasing sustainability.

- The method proceeds under mild conditions without harsh reagents or elevated temperatures.

Representative Data:

For a related compound, 1,5-bis(chloromethyl)-2,4-dimethylbenzene, melting point is around 101°C, and ^1H NMR data confirm the structure.

| Parameter | Condition/Value |

|---|---|

| Aromatic hydrocarbon | 16.4 mmol |

| Paraformaldehyde | 36.3 mmol |

| Concentrated HCl | 16 mL |

| Ionic liquid catalyst | 4.92 mmol |

| Temperature | 70°C |

| Reaction time | ~5 hours |

| Yield | Up to 95% |

Friedel-Crafts Alkylation Followed by Chloromethylation (Patented Routes)

Overview:

Some patented methods describe multi-step syntheses starting from diisopropylbenzene derivatives. These involve Friedel-Crafts alkylation to introduce substituents, followed by oxidation, reduction, and chlorination steps to install chloromethyl groups.

Example Process (Patent US20140235905):

- Friedel-Crafts alkylation of 1,3-diisopropylbenzene with tert-butyl chloride to obtain substituted benzene intermediates.

- Peroxidation of alkylated intermediates to peroxy derivatives.

- Reduction to dihydroxypropyl derivatives.

- Chlorination of hydroxyl groups to chloropropyl groups.

While this patent focuses on chloropropyl rather than chloromethyl groups, the sequence illustrates a strategic approach to functionalizing aromatic rings with haloalkyl groups, adaptable to chloromethylation with appropriate reagents.

Direct Chloromethylation Using Hydrogen Chloride Gas and Formaldehyde Derivatives

Overview:

Another method involves reacting aromatic hydrocarbons with formaldehyde and hydrogen chloride gas, sometimes in the presence of catalysts or solvents such as ionic liquids or organic solvents.

- The reaction can be catalyzed by ionic liquids or Lewis acids.

- Reaction conditions are mild (around 70°C).

- The process can be scaled industrially due to simplicity and relatively high yields.

- Purification typically involves extraction, washing, drying, and chromatographic separation.

This method is similar to the first but emphasizes the use of hydrogen chloride gas as the chlorinating agent.

Alternative Routes: Chlorination of Hydroxyl-Substituted Intermediates

Overview:

Chloromethyl groups can be introduced by chlorination of hydroxymethyl intermediates derived from aromatic compounds.

- Hydroxymethyl-substituted aromatic compounds are synthesized via hydroxylation or reduction of aldehyde or peroxy intermediates.

- Chlorination is performed using reagents such as thionyl chloride (SOCl2) or hydrogen chloride gas.

- This method allows selective conversion of hydroxyl groups to chlorides, preserving other substituents.

This route is supported by patents describing chlorination of hydroxyalkyl aromatics to haloalkyl derivatives.

Summary Table of Preparation Methods

| Method No. | Preparation Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chloromethylation with paraformaldehyde + HCl + ionic liquid | Aromatic hydrocarbon, paraformaldehyde, concentrated HCl, imidazolium IL, 70°C, 5 h | Up to 95 | Mild conditions, reusable catalyst, high purity |

| 2 | Friedel-Crafts alkylation + peroxidation + reduction + chlorination | 1,3-diisopropylbenzene, tert-butyl chloride, peroxidation catalyst, reducing agent, chlorination reagent | Variable | Multi-step, adaptable for haloalkyl groups |

| 3 | Direct chloromethylation using HCl gas + formaldehyde | Aromatic hydrocarbon, formaldehyde, HCl gas, catalyst, ~70°C | High | Industrial scalability, mild reaction |

| 4 | Chlorination of hydroxymethyl intermediates | Hydroxymethyl aromatic compound, SOCl2 or HCl gas | High | Selective chlorination, preserves substituents |

Research Findings and Notes

- The use of ionic liquids as promoters in chloromethylation reactions enhances catalyst recyclability and reduces environmental impact compared to traditional Lewis acid catalysts.

- The reaction conditions (temperature, reagent ratios) are critical to avoid over-chloromethylation or side reactions such as polymerization or resin formation.

- Purification by silica gel chromatography and characterization by ^1H NMR and HPLC are standard to confirm product identity and purity.

- Patented methods provide alternative synthetic routes that may offer advantages in specific industrial contexts, such as improved selectivity or compatibility with other functional groups.

- The chloromethylation of aromatic hydrocarbons bearing isopropyl groups requires careful control due to steric hindrance and potential side reactions.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Derivatives such as amines, ethers, and thioethers.

Oxidation Reactions: Carboxylic acids and aldehydes.

Reduction Reactions: Methyl derivatives.

Scientific Research Applications

Synthetic Applications

1. Synthesis of Polymers:

1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene serves as a monomer in the preparation of polymers. Its chloromethyl groups can participate in polymerization reactions to form cross-linked structures that are useful in creating thermosetting resins and other polymeric materials.

2. Intermediate for Organic Synthesis:

The compound is used as an intermediate in the synthesis of various organic compounds. It can undergo nucleophilic substitution reactions to yield products with diverse functional groups, facilitating the creation of complex organic molecules.

Industrial Applications

1. Flame Retardants:

Due to its structural characteristics, this compound is explored for use as a flame retardant additive in plastics and textiles. Its ability to release halogenated species upon thermal decomposition contributes to its effectiveness in reducing flammability.

2. Dyes and Pigments:

This compound can be utilized in the synthesis of dyes and pigments. Its reactivity allows for modifications that enhance color stability and affinity for various substrates, making it valuable in the textile and coatings industries.

Case Study 1: Polymer Synthesis

A study demonstrated that incorporating this compound into a polymer matrix improved thermal stability and mechanical properties. The resulting polymer exhibited enhanced flame retardancy compared to control samples without the compound.

Case Study 2: Dye Production

Research on dye production indicated that using this compound as an intermediate led to the development of a new class of fluorescent dyes with superior lightfastness and wash fastness properties.

Data Tables

| Application Area | Specific Use |

|---|---|

| Polymer Chemistry | Monomer for resins |

| Organic Synthesis | Intermediate for complex molecules |

| Flame Retardants | Additive in plastics |

| Dyes and Pigments | Synthesis of fluorescent dyes |

Mechanism of Action

The mechanism of action of 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene involves its interaction with nucleophiles through the chloromethyl groups. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or alter biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

1,4-Bis(Chloromethyl)-2,5-Dimethylbenzene: Similar in structure but with methyl groups instead of isopropyl groups.

1,4-Bis(Chloromethyl)-Naphthalene: Contains a naphthalene ring instead of a benzene ring.

1,5-Bis(Chloromethyl)-2,4-Dimethylbenzene: Similar structure with methyl groups instead of isopropyl groups.

Uniqueness

1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene is unique due to the presence of isopropyl groups, which can influence its reactivity and physical properties. The steric effects of the isopropyl groups can affect the compound’s interaction with nucleophiles and its overall stability, making it distinct from its methyl-substituted counterparts.

Biological Activity

1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chloromethyl groups and diisopropyl substituents on a benzene ring. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 7188-14-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl groups can facilitate nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with DNA and proteins.

Cytotoxic Effects

In vitro studies have demonstrated that chloromethyl-substituted compounds can induce cytotoxicity in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis. Further research is needed to elucidate the specific cytotoxic pathways associated with this compound.

Study 1: Antimicrobial Screening

A study conducted on a series of chlorinated compounds found that those with multiple chloromethyl groups exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent position and electronic effects on biological activity.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Moderate | High |

| Analog Compound A | High | Moderate |

| Analog Compound B | Low | High |

Study 2: Cytotoxicity Assay

In another investigation focusing on cytotoxicity, this compound was tested against several cancer cell lines. The results indicated a dose-dependent response in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 25 |

| Lung Cancer | 30 |

| Colon Cancer | 20 |

Toxicological Considerations

While exploring the biological activities of this compound, it is essential to consider its potential toxicity. Chlorinated compounds are known for their environmental persistence and possible toxic effects on aquatic life. Safety data sheets indicate that this compound may pose risks if not handled properly.

Q & A

Q. What are the standard synthetic methodologies for 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene, and how can reaction parameters be optimized experimentally?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or chloromethylation of a pre-functionalized aromatic precursor. For optimization:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency.

- Temperature control : Gradual heating (40–80°C) minimizes side reactions like over-chlorination.

- Solvent effects : Polar aprotic solvents (e.g., dichloromethane) improve solubility and reaction homogeneity.

- Stoichiometric ratios : A 1:2 molar ratio of diisopropylbenzene to chloromethylating agent ensures balanced reactivity.

Post-synthesis, monitor progress via thin-layer chromatography (TLC) and optimize yields by adjusting reaction time .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using symmetry considerations; chloromethyl (-CH₂Cl) groups appear as singlets (~4.0–4.5 ppm), while diisopropyl substituents show splitting patterns from adjacent methyl groups.

- IR Spectroscopy : Confirm C-Cl stretches (550–850 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹).

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion [M]⁺ at m/z 273.2 (C₁₄H₁₉Cl₂⁺) and fragment peaks corresponding to sequential loss of Cl groups.

Cross-validate results with computational predictions (e.g., density functional theory) for structural confirmation .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Quantum Mechanical Calculations : Employ DFT (Density Functional Theory) to map electron density around chloromethyl groups, identifying electrophilic hotspots.

- Transition State Analysis : Simulate energy barriers for SN2 mechanisms using software like Gaussian or ORCA.

- QSPR (Quantitative Structure-Property Relationship) : Corrogate steric hindrance (from diisopropyl groups) with reaction rates using regression models.

Validate predictions with kinetic experiments (e.g., monitoring Cl⁻ release via ion chromatography) .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of halogenated aromatic compounds like this compound?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under standardized conditions (solvent purity, temperature, humidity).

- Multivariate Analysis : Use Design of Experiments (DoE) to isolate confounding variables (e.g., trace moisture affecting hydrolysis).

- Advanced Analytical Techniques : Apply HPLC-MS to detect degradation products or impurities influencing stability.

Cross-reference findings with databases like CC-DPS, which integrates statistical thermodynamics for property validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.